molecular formula C16H12FN3O2 B12737770 1,3-Dihydro-1'-acetyl-5-fluorospiro(2H-benzimidazole-2,3'-(3H)indol)-2'(1'H)-one CAS No. 93500-60-8

1,3-Dihydro-1'-acetyl-5-fluorospiro(2H-benzimidazole-2,3'-(3H)indol)-2'(1'H)-one

Katalognummer: B12737770
CAS-Nummer: 93500-60-8
Molekulargewicht: 297.28 g/mol
InChI-Schlüssel: UBKPKLAEPPOXKH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one is a synthetic organic compound that belongs to the class of spiro compounds These compounds are characterized by a unique spiro linkage, where two rings are connected through a single atom

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the benzimidazole ring: This can be achieved by the condensation of o-phenylenediamine with a suitable carboxylic acid or its derivatives.

    Introduction of the spiro linkage: This step involves the cyclization of the benzimidazole intermediate with an indole derivative under acidic or basic conditions.

    Fluorination and acetylation: The final steps include the introduction of the fluorine atom and the acetyl group using reagents like fluorinating agents (e.g., N-fluorobenzenesulfonimide) and acetylating agents (e.g., acetic anhydride).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This might include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Analyse Chemischer Reaktionen

Types of Reactions

1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The fluorine atom can be substituted with other nucleophiles under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines, thiols, and halides can be used in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while substitution could introduce new functional groups like amines or ethers.

Wissenschaftliche Forschungsanwendungen

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe or ligand in biochemical assays.

    Medicine: Possible applications in drug discovery and development, particularly in the design of new pharmaceuticals.

    Industry: Use in the development of new materials with unique properties.

Wirkmechanismus

The mechanism of action of 1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one would depend on its specific application. In a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of the fluorine atom could enhance binding affinity and selectivity.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    Spiroindolines: Compounds with a similar spiro linkage but different substituents.

    Fluorobenzimidazoles: Compounds with a fluorine atom on the benzimidazole ring.

    Acetylated Indoles: Indole derivatives with an acetyl group.

Uniqueness

1,3-Dihydro-1’-acetyl-5-fluorospiro(2H-benzimidazole-2,3’-(3H)indol)-2’(1’H)-one is unique due to its specific combination of functional groups and spiro linkage, which can impart distinct chemical and biological properties compared to other similar compounds.

Eigenschaften

CAS-Nummer

93500-60-8

Molekularformel

C16H12FN3O2

Molekulargewicht

297.28 g/mol

IUPAC-Name

1'-acetyl-5-fluorospiro[1,3-dihydrobenzimidazole-2,3'-indole]-2'-one

InChI

InChI=1S/C16H12FN3O2/c1-9(21)20-14-5-3-2-4-11(14)16(15(20)22)18-12-7-6-10(17)8-13(12)19-16/h2-8,18-19H,1H3

InChI-Schlüssel

UBKPKLAEPPOXKH-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)N1C2=CC=CC=C2C3(C1=O)NC4=C(N3)C=C(C=C4)F

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.